rotundifolioside J
Description
Rotundifolioside J is a triterpenoid saponin isolated from plants in the Bupleurum genus, notably Bupleurum rotundifolium and related species. These compounds share a common oleanane-type triterpene aglycone core with varying glycosylation patterns, which influence their bioactivity and metabolic roles .
Properties
Molecular Formula |
C48H78O16 |
|---|---|
Molecular Weight |
911.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O16/c1-21-10-16-47-20-58-48(39(47)22(21)2)17-12-27-44(7)14-13-29(43(5,6)26(44)11-15-45(27,8)46(48,9)18-28(47)50)62-41-37(34(55)31(52)24(4)60-41)64-42-38(35(56)32(53)25(19-49)61-42)63-40-36(57)33(54)30(51)23(3)59-40/h12,17,21-42,49-57H,10-11,13-16,18-20H2,1-9H3/t21-,22+,23+,24-,25-,26+,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41+,42+,44+,45-,46+,47+,48+/m1/s1 |
InChI Key |
YYFFLJVNDZHSNP-KNFUFYRCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C |
Canonical SMILES |
CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Rotundifoliosides are distinguished by their glycosylation sites and sugar moieties. For example:
- Rotundifolioside A : Contains a C47H76O17 molecular formula with glucuronide and xylosyl substitutions at the C-3 position .
- Rotundifolioside H: Features acetylated sugar units, enhancing its lipophilicity and membrane permeability compared to non-acetylated analogs .
- Rotundifolioside I : Exhibits a C47H76O16 structure with a unique hydroxylation pattern, contributing to its distinct ADMET properties (e.g., moderate blood-brain barrier permeability) .
Rotundifolioside J is hypothesized to share this core structure but may differ in glycosylation sites or substituent groups, impacting its polarity and bioavailability.
Pharmacological Activities
Key Findings :
- Cytotoxicity varies significantly: Rotundifolioside H is highly cytotoxic, while A and B show minimal toxicity .
- Antiproliferative effects correlate with acetyl or hydroxyl group modifications. For instance, acetylated rotundifolioside H inhibits cancer cell proliferation at lower concentrations than non-acetylated analogs .
Ecological and Metabolic Roles
- Defense Mechanisms : Rotundifoliosides with cytotoxicity (e.g., H, F, G) likely serve as chemical defenses against herbivores .
- Species-Specific Variation : Bc accumulates rotundifoliosides in roots, while Bs prioritizes aerial part synthesis, reflecting adaptation to different environmental stressors .
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